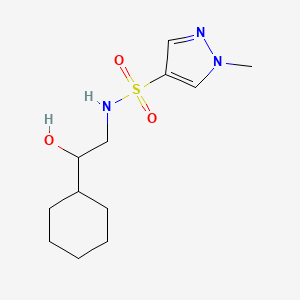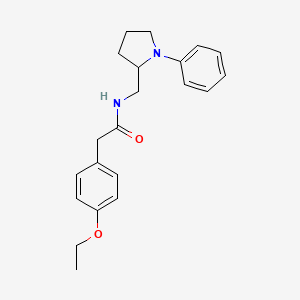
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound known for its diverse applications in scientific research, particularly in pharmacology and biochemistry. This compound is notable for its role as a selective antagonist in various biochemical pathways, making it a valuable tool in the study of receptor functions and signaling mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Cyclohexyl Group: The final step involves the alkylation of the sulfonamide with a cyclohexyl halide in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall production process.
化学反応の分析
Types of Reactions
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine under hydrogenation conditions with catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkylated sulfonamide derivatives.
科学的研究の応用
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is extensively used in scientific research due to its role as a selective antagonist. Its applications include:
Pharmacology: Used to study receptor functions and signaling pathways, particularly in the context of prostaglandin receptors.
Biochemistry: Employed in the investigation of enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications in the treatment of diseases involving dysregulated receptor signaling.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
作用機序
The compound exerts its effects by selectively binding to specific receptors, thereby inhibiting their activation. This antagonistic action blocks the downstream signaling pathways, providing insights into receptor functions and potential therapeutic targets. The molecular targets include prostaglandin receptors, where it prevents the binding of endogenous ligands, thus modulating physiological responses.
類似化合物との比較
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its high selectivity and potency as a receptor antagonist. Similar compounds include:
N-(2-cyclohexyl-2-hydroxyethyl)-1H-pyrazole-4-sulfonamide: Lacks the methyl group, resulting in different binding affinities and selectivity.
1-methyl-1H-pyrazole-4-sulfonamide: Lacks the cyclohexyl and hydroxyethyl groups, affecting its overall activity and specificity.
These comparisons highlight the importance of structural modifications in determining the biological activity and selectivity of such compounds.
特性
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-15-9-11(7-13-15)19(17,18)14-8-12(16)10-5-3-2-4-6-10/h7,9-10,12,14,16H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEQWZWIAIWMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2582658.png)
![2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B2582660.png)

![(2E,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2582663.png)
![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2582664.png)

![2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2582670.png)

![3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2582672.png)


![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide](/img/structure/B2582677.png)
![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2582679.png)
